molecular formula C31H32N4O2 B2924138 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1189452-40-1

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2924138
CAS No.: 1189452-40-1
M. Wt: 492.623
InChI Key: VSHCKSDLFVFTED-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyridine ring. The structure includes a benzyl group at position 7, a 4-methylphenyl substituent at position 2, and an acetamide moiety linked to a 2,6-dimethylphenyl group. The molecular formula of the target compound is inferred as C₃₁H₃₁N₄O₃ (molecular weight ~513.6 g/mol), assuming substitution of the 4-methylphenyl and 2,6-dimethylphenyl groups in place of the fluorine and methoxy groups in the analog .

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-21-12-14-25(15-13-21)30-32-27-19-34(18-24-10-5-4-6-11-24)17-16-26(27)31(37)35(30)20-28(36)33-29-22(2)8-7-9-23(29)3/h4-15H,16-20H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHCKSDLFVFTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, 4-methylbenzaldehyde, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound "2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide" is of interest in scientific research for its potential therapeutic applications, particularly in cancer therapy and other proliferative diseases.

Basic Information
The provided search results offer information on related compounds within the pyrido[3,4-d]pyrimidinone family. These compounds feature a core structure of pyrazolo[3,4-b]pyridine with a benzamide substituent. The compound is a complex organic structure characterized by multiple aromatic rings and functional groups, contributing to its biological and chemical properties.

Identified Derivatives and Similar Compounds
Several derivatives and similar compounds with varying substitutions on the acetamide moiety have been identified:

  • 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide: This compound has a molecular weight of 470.6 and the molecular formula C29H34N4O2C_{29}H_{34}N_4O_2 .
  • 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide: This compound has a molecular weight of 496.586 .
  • 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide: It has a molecular weight of 492.6 and a molecular formula of C31H32N4O2C_{31}H_{32}N_4O_2 .
  • 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide: This is another variation of the compound with a dimethylphenyl substitution .
  • N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide: This compound has a molecular weight of 478.596 and a molecular formula of C30H30N4O2C_{30}H_{30}N_4O_2.

Potential Applications

  • Anticancer Research: Compounds within the pyrido[3,4-d]pyrimidine class have demonstrated anticancer activity. These compounds are evaluated against various cancer cell lines in in vitro studies. The mechanism of action often involves the inhibition of specific kinases or receptors overexpressed in cancer cells.
  • Biological Activities: Besides anticancer properties, these compounds may exhibit antimicrobial properties against various pathogens.
  • GPCR Profiling: These compounds can be used in multi-task models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity, moving beyond conventional models that focus solely on binding affinity .

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

2-[7-Benzyl-2-(4-Fluorophenyl)-4-Oxo-Pyrido[3,4-d]Pyrimidin-3-yl]-N-(4-Methoxyphenyl)Acetamide (CAS 1189907-29-6)

  • Core : Pyrido[3,4-d]pyrimidin-4-one.
  • Substituents : 4-Fluorophenyl (position 2), benzyl (position 7), and 4-methoxyphenylacetamide.
  • Molecular Weight : 498.5 g/mol.
  • Key Differences : The fluorine atom and methoxy group may enhance electronegativity and solubility compared to the target compound’s methyl groups. This could influence pharmacokinetic properties such as metabolic stability .

N-(7-Methyl-2-Phenylamino-Thieno[2,3-d]Pyrimidin-4-on-3-yl)Acetamide (Compound 24)

  • Core: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Methyl (position 7), phenylamino (position 2), and acetamide.
  • Molecular Weight : 369.44 g/mol.
  • The absence of a benzyl group may reduce steric hindrance .

Compounds with N-(2,6-Dimethylphenyl)Acetamide Moieties

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (CAS 137-58-6)

  • Structure: Simple acetamide with diethylamino and 2,6-dimethylphenyl groups.
  • Molecular Weight : 234.33 g/mol.
  • Applications : Used as an intermediate in organic synthesis. The lack of a fused heterocyclic core limits its pharmacological relevance compared to the target compound .

Pesticide Derivatives (e.g., Metazachlor, Dimethachlor)

  • Core : Chloroacetamide.
  • Substituents : Chlorine and heterocyclic groups (e.g., pyrazolyl, methoxyethyl).
  • Key Differences : Designed as herbicides, these compounds prioritize lipophilicity and environmental persistence over target specificity, contrasting with the target’s likely therapeutic intent .

Chromen- and Pyrazolo-Pyrimidine Derivatives

N-(2,6-Dimethylphenyl)-2-(8-Methyl-2-Oxo-4-Phenylchromen-7-yl)Oxyacetamide (CAS 4244-88-6)

  • Core : Chromen-2-one.
  • Substituents : Methyl, phenyl, and acetamide groups.
  • Molecular Weight: Not reported.

4-(4-Amino-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzamide (Example 53)

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents : Fluorophenyl, chromen-4-one, and isopropylbenzamide.
  • Molecular Weight : 589.1 g/mol.
  • Key Differences : The pyrazolo-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., anticancer agents). The chromen substituent may confer additional π-π stacking interactions absent in the target compound .

Key Research Findings

Substituent Effects : Fluorine and methoxy groups in analogs enhance polarity and metabolic stability compared to methyl groups, which may increase lipophilicity and membrane permeability .

Core Structure Influence : Pyridopyrimidine and pyrazolopyrimidine cores exhibit distinct binding modes to kinases due to differences in electron distribution and planarity .

Biological Activity

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide belongs to the class of pyrido[3,4-d]pyrimidines. This class is known for its diverse biological activities and potential therapeutic applications. The intricate structure of this compound includes multiple aromatic rings and functional groups that contribute to its biological efficacy.

  • Molecular Formula : C31H32N4O2
  • Molecular Weight : 492.6 g/mol
  • CAS Number : 1189476-65-0

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. It is believed to modulate various biochemical pathways relevant to therapeutic effects. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and other disease mechanisms by targeting critical cellular pathways.

Biological Activity Overview

Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated the ability of pyrido[3,4-d]pyrimidine derivatives to inhibit the growth of various cancer cell lines. For instance, compounds in this class have been shown to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell survival pathways .
  • Antimicrobial Properties :
    • Some derivatives have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrido[3,4-d]pyrimidine derivatives significantly reduced cell viability in cancer models through apoptosis induction .

Case Study 2: Enzyme Targeting

In another study focusing on enzyme inhibition, researchers found that specific modifications to the pyrido[3,4-d]pyrimidine structure enhanced selectivity towards DHFR inhibition. This highlights the importance of structural optimization in developing effective inhibitors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
Compound AAnticancerApoptosis pathways
Compound BAntimicrobialBacterial cell wall synthesis
Compound CEnzyme InhibitionDihydrofolate reductase

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